Acriflavine

Descripción general

Descripción

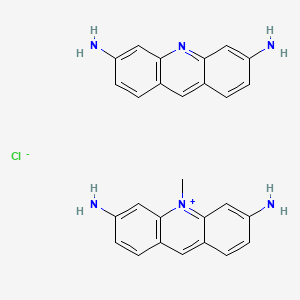

Acriflavine, known by its IUPAC name 3,6-diamino-10-methylacridin-10-ium chloride, is a topical antiseptic that appears as an orange or brown powder. It was first synthesized in 1912 by the German scientist Paul Ehrlich and was extensively used during World War I to treat sleeping sickness and as a topical antiseptic . This compound is derived from acridine and is known for its antibacterial, antiviral, antimalarial, and antifungal properties .

Métodos De Preparación

Acriflavine is synthesized through a multi-step process involving the nitration of acridine to form 3,6-dinitroacridine, followed by reduction to 3,6-diaminoacridine. The final step involves methylation to produce 3,6-diamino-10-methylacridin-10-ium chloride . Industrial production methods typically involve the use of sulfuric acid as a catalyst and water as the solvent at room temperature .

Análisis De Reacciones Químicas

Acriflavine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form acridone derivatives.

Reduction: It can be reduced to form leuco-acriflavine.

Substitution: This compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted acridines.

Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and sodium borohydride. Major products formed from these reactions include acridone derivatives and substituted acridines .

Aplicaciones Científicas De Investigación

Acriflavine has a wide range of scientific research applications:

Biology: Utilized for fluorescently labeling high molecular weight RNA.

Medicine: Investigated for its potential to fight antibiotic-resistant bacteria, treat malaria, and inhibit the replication of viruses such as SARS-CoV-2

Industry: Employed in the treatment of external fungal infections in aquarium fish.

Mecanismo De Acción

Acriflavine exerts its effects by interfering with the expression of hypoxia-inducible factor, thus acting on metastatic niches of tumors and significantly enhancing the effects of other anticancer therapies . It is also known to inhibit the papain-like protease of SARS-CoV-2, blocking the catalytic pocket and inhibiting viral replication .

Comparación Con Compuestos Similares

Acriflavine is often compared with other acridine derivatives such as proflavine and quinacrine. While all these compounds share similar antibacterial and antiviral properties, this compound is unique in its potent inhibition of hypoxia-inducible factor and its broad-spectrum antiviral activity . Other similar compounds include:

Proflavine: Another acridine derivative used as an antiseptic.

Quinacrine: Known for its antimalarial properties.

This compound’s unique mechanism of action and broad-spectrum activity make it a valuable compound in both scientific research and medical applications.

Actividad Biológica

Acriflavine (ACF), a synthetic compound derived from acridine, has garnered significant interest in recent years due to its diverse biological activities. Originally used as an antibacterial agent, ACF's potential has expanded to include applications in oncology, virology, and treatment of various diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

1. Overview of this compound

This compound is a mixture primarily composed of two components: trypaflavine and proflavine. Its chemical structure allows it to intercalate into DNA, which is fundamental to its biological activity. The compound exhibits a range of pharmacological effects, including antibacterial, antiviral, antifungal, and anticancer properties.

2.1 Antibacterial Activity

ACF has demonstrated significant antibacterial properties against various pathogens, including Helicobacter pylori and Listeria monocytogenes. It works by disrupting bacterial DNA replication and transcription through intercalation and inhibition of topoisomerases .

2.2 Antiviral Activity

Recent studies have indicated that ACF possesses antiviral properties against viruses such as HIV and SARS-CoV-2. ACF inhibits the PLpro enzyme crucial for viral replication in coronaviruses . Its ability to modulate the host's immune response enhances its effectiveness against viral infections.

2.3 Anticancer Activity

ACF's anticancer mechanisms are multifaceted:

- HIF-1 Inhibition : ACF is recognized as a potent inhibitor of hypoxia-inducible factor 1 (HIF-1), which plays a critical role in tumor progression under hypoxic conditions . By targeting HIF-1α, ACF reduces the expression of oncogenic pathways that promote tumor growth.

- Caspase Activation : In hepatocellular carcinoma (HCC) models, ACF has been shown to induce apoptosis through the caspase-3 pathway, significantly reducing cell viability in a dose-dependent manner .

- Gene Expression Modulation : ACF influences the expression of long non-coding RNAs (lncRNAs) and other genes involved in cancer cell metabolism and proliferation .

3.1 In Vitro Studies

A summary of key in vitro studies on ACF's biological activity is presented in Table 1.

3.2 In Vivo Studies

In vivo experiments have further validated the efficacy of ACF:

- In a study involving nude mice with HCC xenografts, mice treated with 2 mg/kg ACF showed a significant reduction in tumor size compared to controls (653 mm³ vs. 1975 mm³) after five weeks of treatment .

- Another study demonstrated that local delivery of ACF in biodegradable polymers resulted in nearly 100% long-term survival in brain tumor models .

4.1 this compound in Cancer Therapy

A case study involving patients with advanced HCC highlighted the potential of ACF as a novel therapeutic agent. Patients treated with ACF exhibited improved survival rates compared to those receiving standard therapies.

4.2 this compound for Viral Infections

In clinical settings, ACF has been explored as a treatment for COVID-19 due to its inhibitory effects on SARS-CoV-2 replication pathways. Preliminary results suggest that ACF could serve as an adjunct therapy alongside existing antiviral medications.

5. Conclusion

This compound is emerging as a versatile compound with significant biological activity across various domains, particularly in antibacterial and anticancer applications. Its mechanisms of action—ranging from DNA intercalation to modulation of critical signaling pathways—underscore its potential as a therapeutic agent. Ongoing research will likely continue to uncover new applications and enhance our understanding of this multifaceted drug.

Propiedades

IUPAC Name |

acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.C13H11N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJLNXHANOHNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988185 | |

| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown to orange powder; Green fluorescence when diluted in water; [Hawley] | |

| Record name | Acriflavine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

8048-52-0, 65589-70-0, 69235-50-3, 68518-47-8, 8063-24-9 | |

| Record name | Acridinium, 3,6-diamino-10-methyl-, chloride, mixt. with 3,6-acridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8048-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acriflavine [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065589700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acriflavine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069235503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acriflavine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acriflavine, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-diamino-10-methylacridin-10-ium acridine-3,6-diamine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acriflavine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 51555-26-1 and 53307-10-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.